N-(6-((2-((2-methoxy-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide
説明
特性
IUPAC Name |
N-[6-[2-[2-methoxy-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanylpyridazin-3-yl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N4O3S/c1-3-14(25)22-13-6-7-16(24-23-13)28-9-15(26)21-11-8-10(17(18,19)20)4-5-12(11)27-2/h4-8H,3,9H2,1-2H3,(H,21,26)(H,22,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZMUXDSWVADIEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NN=C(C=C1)SCC(=O)NC2=C(C=CC(=C2)C(F)(F)F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
Molecular Formula and Weight
- Molecular Formula : C19H22F3N3O3S
- Molecular Weight : 423.45 g/mol
Structural Features
This compound features a pyridazine ring, a propionamide group, and a methoxy-trifluoromethyl phenyl moiety, which contribute to its biological properties. The presence of trifluoromethyl groups often enhances lipophilicity and metabolic stability.
The biological activity of N-(6-((2-((2-methoxy-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Studies suggest that this compound may inhibit specific enzymes involved in cellular signaling pathways, potentially affecting cancer cell proliferation.
- Antimicrobial Properties : Preliminary data indicate that it may possess antimicrobial activity against certain bacterial strains.
- Anti-inflammatory Effects : Some research points to its potential in modulating inflammatory responses, which could be beneficial in treating autoimmune diseases.
Case Studies and Research Findings
Recent studies have explored the efficacy of this compound in various biological contexts:
- Anticancer Activity :
- Antimicrobial Testing :
- Inflammation Studies :
Table 1: Summary of Biological Activities
Table 2: Structure-Activity Relationship (SAR)
| Structural Feature | Impact on Activity |
|---|---|
| Trifluoromethyl group | Enhances lipophilicity |
| Methoxy group | Increases solubility |
| Pyridazine ring | Potential for receptor binding |
類似化合物との比較
Comparison with Structural Analogs
Core Heterocycle Variations
The pyridazine core distinguishes this compound from structurally related furopyridine derivatives, such as the furo[2,3-b]pyridine-3-carboxamide described in . Pyridazine-based compounds often exhibit distinct electronic properties due to the nitrogen atoms at positions 1 and 2, which influence binding affinity and solubility.
Substituent Effects
- Trifluoromethyl vs. Fluorophenyl Groups : The trifluoromethyl group in the target compound increases electronegativity and steric bulk compared to the 4-fluorophenyl group in ’s compound. This difference may alter interactions with hydrophobic binding pockets in enzymes or receptors.
- Thioether vs. Carboxamide Linkers : The thioether linkage in the target compound provides greater conformational flexibility than the rigid carboxamide linker in the furopyridine analog. This flexibility could enhance adaptability to diverse protein conformations but may reduce binding specificity.
Pharmacological and Physicochemical Properties
Table 1: Comparative Properties of Pyridazine and Furopyridine Derivatives
Bioactivity Insights
While direct bioactivity data for the target compound are scarce, analogs with pyridazine cores have demonstrated kinase inhibitory activity (e.g., p38 MAPK inhibitors).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
